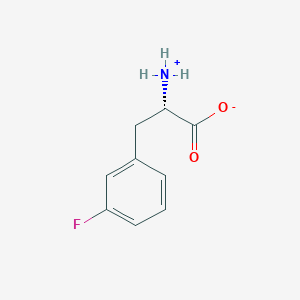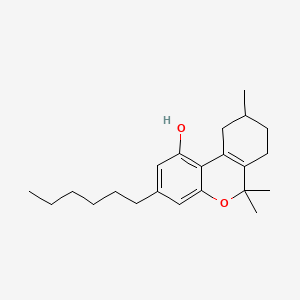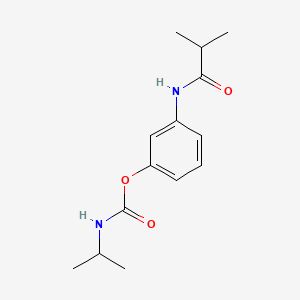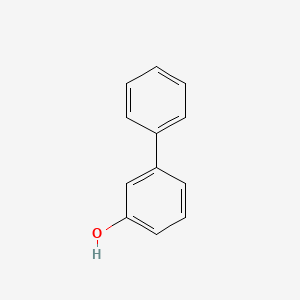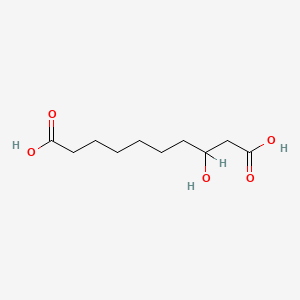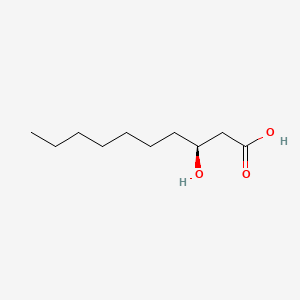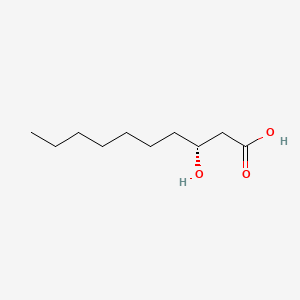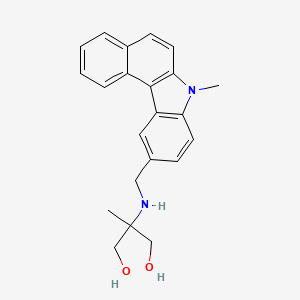
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- is a complex organic compound with the molecular formula C22H24N2O2. It is known for its unique structure, which includes a benzo©carbazole moiety, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the benzo©carbazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the propanediol moiety: This step usually involves nucleophilic substitution reactions where the benzo©carbazole core is reacted with a suitable propanediol derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- involves its interaction with specific molecular targets. The benzo©carbazole moiety is known to interact with various biological pathways, potentially affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Known for its use in buffer solutions and protein separation techniques.
1,3-Propanediol: A simpler analog used in polymer production and as a solvent.
Uniqueness
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- is unique due to its complex structure and the presence of the benzo©carbazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
120097-92-9 |
|---|---|
分子式 |
C22H25ClN2O2 |
分子量 |
384.9 g/mol |
IUPAC名 |
2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2;/h3-11,23,25-26H,12-14H2,1-2H3;1H |
InChIキー |
ABKIVLVKVDITIK-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
正規SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
120097-91-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7U-85 Hydrochloride; 7U-85; 7U 85; 7U85; BW-A-7U; BW A 7U; BWA7U |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


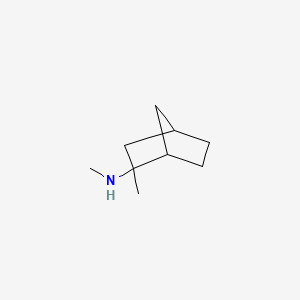
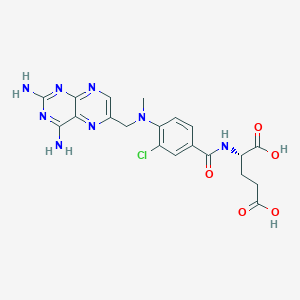
![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)

